molecular formula C21H20N2OS B2832543 N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 685108-40-1

N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B2832543
CAS No.: 685108-40-1
M. Wt: 348.46
InChI Key: FMECEIZBEZIWSV-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic heterocyclic compound featuring a thienoindole core fused with a carboxamide substituent. The thieno[2,3-b]indole scaffold is characterized by a sulfur-containing thiophene ring fused to an indole system, providing a planar aromatic structure conducive to interactions with biological targets.

Properties

IUPAC Name

4-methyl-N-(4-propan-2-ylphenyl)thieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-13(2)14-8-10-15(11-9-14)22-20(24)19-12-17-16-6-4-5-7-18(16)23(3)21(17)25-19/h4-13H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMECEIZBEZIWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The thienoindole structure can be achieved by incorporating thiophene derivatives in the reaction sequence.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide involves its interaction with various molecular targets. The indole core allows it to bind with high affinity to multiple receptors, enzymes, and proteins, modulating their activity . This can lead to various biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thieno[2,3-b]indole core distinguishes this compound from other fused heterocycles. For example:

  • Pyrido[3,4-b]indole carboxamides (e.g., compounds 8f and 8l in –3) replace the thiophene ring with a pyridine moiety.
  • Thieno[2,3-b]pyridines (e.g., compound 6c in ) lack the indole nitrogen, reducing π-stacking interactions but increasing electrophilicity at the pyridine ring.

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Features
Target compound Thieno[2,3-b]indole Sulfur atom enhances lipophilicity
Pyrido[3,4-b]indole analogs Pyridoindole Pyridine nitrogen increases polarity
Thieno[2,3-b]pyridines Thienopyridine Electrophilic pyridine site
Substituent Effects on Pharmacokinetics

The 4-isopropylphenyl group confers distinct properties compared to other aryl/alkyl substituents:

  • N-(2,6-Dimethylphenyl) analog (): The dimethylphenyl group reduces steric hindrance compared to isopropyl but may decrease metabolic stability due to fewer branched alkyl groups.

Table 2: Substituent Comparison

Compound Substituent Molecular Weight Predicted pKa Key Property
Target compound 4-isopropylphenyl ~399–450* ~7.3† High lipophilicity
N-(2,6-Dimethylphenyl) analog 2,6-dimethylphenyl ~385–400* ~7.3† Moderate steric hindrance
Sulfonohydrazide derivative 4-methylbenzenesulfonyl 399.49 7.31‡ Enhanced solubility

*Estimated based on structural analogs; †Predicted for thienoindole carboxamides ; ‡Measured for sulfonohydrazide .

Biological Activity

N-(4-Isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, also known as 8-methyl-N-[4-(propan-2-yl)phenyl]-8H-thieno[2,3-b]indole-2-carboxamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N2OS
  • Molar Mass : 348.46 g/mol
  • CAS Number : 685108-40-1

Pharmacological Profile

Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in neurodegenerative diseases and cancer treatment. The following sections summarize the biological activities observed.

1. Neuroprotective Activity

Research indicates that indole-based compounds exhibit neuroprotective effects. For instance, derivatives similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative conditions like Alzheimer's disease.

Table 1: Inhibition Potency of Indole Derivatives

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A26.224.33
Compound B11.33Not reported
This compoundTBDTBD

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that thieno[2,3-b]indole derivatives can induce apoptosis in cancer cell lines such as HT-29 and COLO-205. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Apoptosis Induction in HT-29 Cells
In a controlled study, this compound was administered to HT-29 cells, resulting in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound's ability to inhibit AChE and BChE suggests its role in enhancing cholinergic transmission.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been implicated in its anticancer effects.
  • Oxidative Stress Reduction : Similar compounds have demonstrated antioxidant properties that may contribute to their neuroprotective effects.

Q & A

Basic: What are the standard synthetic routes for N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the thienoindole core. A Brønsted acid (e.g., HCl) promotes cyclization between substituted indoles (e.g., 1-methylindole) and alkynes/alkenes in the presence of sulfur powder. DMF is critical as a solvent for annulation .
  • Step 2 : Functionalization of the 2-carboxylate group. Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS 172869-18-0) is hydrolyzed to the carboxylic acid, then converted to the carboxamide via hydrazide intermediates .
  • Step 3 : Introduction of the 4-isopropylphenyl group. A coupling reaction (e.g., using 4-isopropylphenyl isocyanate) under anhydrous conditions with a base like triethylamine yields the final product .
    Optimization : Reaction temperature (150°C optimal), acid concentration (HCl enhances yield to 86%), and solvent selection (DMF required for cyclization) are key variables .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration. For example, the 8-methyl group appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with the thienoindole scaffold .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm carboxamide formation .
  • Elemental Analysis : Microanalysis (C, H, N, S) ensures purity >95% for novel derivatives .

Basic: What preliminary biological activities have been reported for thienoindole carboxamides?

Thienoindole derivatives exhibit:

  • Anticancer Activity : Inhibition of kinase pathways (e.g., cyclin-dependent kinases) via competitive binding to ATP pockets, with IC50_{50} values in the low micromolar range .
  • Antiviral Potential : Disruption of viral replication machinery (e.g., RNA polymerase) in in vitro assays .
  • Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways in macrophage models .
    Note: Specific data for N-(4-isopropylphenyl) analogs require targeted assays due to substituent-dependent activity .

Advanced: How do steric and electronic effects of the 4-isopropylphenyl group influence bioactivity?

  • Steric Effects : Bulky substituents (e.g., 4-isopropyl) may hinder binding to shallow enzyme pockets but enhance selectivity for hydrophobic binding sites (e.g., steroid hormone receptors) .
  • Electronic Effects : The electron-donating isopropyl group increases electron density on the phenyl ring, potentially enhancing π-π stacking with aromatic residues in target proteins. Comparative studies with 4-fluoro or 4-nitro analogs can validate this hypothesis .
    Methodology :
    • Synthesize analogs with varied substituents (e.g., 4-ethyl, 4-methoxy).
    • Perform molecular docking (e.g., AutoDock Vina) and compare binding energies.
    • Validate with enzyme inhibition assays (e.g., fluorescence polarization) .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 31% vs. 82%) for thienoindole derivatives?

  • Root Causes :
    • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) reduce yields due to steric hindrance or destabilization of intermediates .
    • Reaction Scalability : Small-scale reactions (<1 mmol) may overestimate yields compared to larger batches due to heat transfer inefficiencies .
  • Solutions :
    • Use high-throughput screening to test substituent compatibility.
    • Optimize stoichiometry (e.g., 1.1 equiv. of alkyne) and catalyst loading (e.g., 5 mol% Pd for cross-couplings) .
    • Employ flow chemistry for improved temperature control in scaled-up reactions .

Advanced: What strategies are recommended for elucidating the mechanism of action of this compound?

  • Target Identification :
    • Chemical Proteomics : Use biotinylated probes of the compound for pull-down assays coupled with LC-MS/MS to identify binding proteins .
    • Kinase Profiling : Screen against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler™) .
  • Mechanistic Validation :
    • X-ray Crystallography : Co-crystallize the compound with purified targets (e.g., CDK2) to resolve binding modes .
    • Cellular Assays : Measure downstream markers (e.g., p21 for cell cycle arrest) via Western blot or qPCR .

Advanced: How can computational methods guide the design of derivatives with improved potency?

  • QSAR Modeling : Use datasets of IC50_{50} values and molecular descriptors (e.g., logP, polar surface area) to predict activity trends .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify critical interactions (e.g., hydrogen bonds with Asp86 in a kinase) .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB permeability) to prioritize synthesizable candidates .

Advanced: What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?

  • Controls :
    • Positive : Doxorubicin or cisplatin (validated chemotherapeutics).
    • Negative : Vehicle (e.g., DMSO at 0.1% v/v) and non-malignant cell lines (e.g., HEK293).
  • Assay Design :
    • Use dual assays (MTT and Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects .
    • Replicate experiments across multiple cell lines (e.g., MCF-7, A549) to assess tissue specificity .

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